3-allyl-N-isobutyl-4-methoxybenzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(2-methylpropyl)-3-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-5-6-12-9-13(7-8-14(12)18-4)15(17)16-10-11(2)3/h5,7-9,11H,1,6,10H2,2-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOMUIXNYLUSHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)CC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-allyl-N-isobutyl-4-methoxybenzamide with two structurally related benzamide derivatives from the evidence:
Key Observations:
- Substituent Effects: The allyl group in the target compound contrasts with the bromo group in , which is electron-withdrawing and may enhance electrophilic aromatic substitution.
- Molecular Weight and Complexity : The target compound is smaller and less complex than , suggesting better bioavailability but reduced specificity for complex targets.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-allyl-N-isobutyl-4-methoxybenzamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves coupling 3-allyl-4-methoxybenzoic acid with isobutylamine via carbodiimide-mediated amidation (e.g., EDC or DCC). Critical parameters include solvent choice (e.g., dichloromethane or DMF), reaction temperature (25–40°C), and stoichiometric ratios (1.2:1 amine:acid). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Monitoring by TLC or HPLC is essential to track reaction progression and minimize byproducts .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm allyl (δ 5.0–5.8 ppm, multiplet) and methoxy (δ 3.8–3.9 ppm, singlet) groups in -NMR.
- FT-IR : Verify amide C=O stretch (~1650–1680 cm) and N–H bend (~1550 cm).
- Mass Spectrometry : ESI-MS should show [M+H] at the calculated molecular weight (e.g., 275.3 g/mol). Cross-referencing with PubChem data ensures accuracy .
Advanced Research Questions
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives in enzyme inhibition studies?
- Methodological Answer :
- Analog Design : Systematically modify substituents (e.g., methoxy → ethoxy, allyl → propargyl) to assess steric/electronic effects.
- Enzyme Assays : Use fluorescence-based assays (e.g., trypsin or kinase inhibition) with IC determination. Compare inhibition potency across analogs to identify critical functional groups.
- Molecular Docking : Perform in silico modeling (AutoDock Vina) to predict binding interactions with target enzymes (e.g., catalytic triads or ATP-binding pockets). SAR trends from related benzamides suggest the allyl group enhances hydrophobic interactions .
Q. How can researchers reconcile discrepancies in reported biological activities of benzamide analogs, such as conflicting cytotoxicity data?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., MTT assay, 48-hour incubation, matched cell lines).
- Purity Verification : Ensure compounds are >98% pure via HPLC to exclude confounding effects from impurities.
- Structural Confirmation : Re-analyze disputed analogs via X-ray crystallography to rule out stereochemical variations. For example, a 2025 study resolved contradictions in anticancer activity by identifying an undetected epoxide impurity in earlier batches .
Q. What experimental approaches are recommended for probing the mechanism of action of this compound in cellular models?
- Methodological Answer :
- Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX/BCL-2).
- Protein Interaction Studies : Employ pull-down assays with biotinylated probes followed by LC-MS/MS to identify binding partners.
- Pathway Inhibition : Combine with kinase inhibitors (e.g., staurosporine) to test for synergistic/antagonistic effects. Recent work on similar benzamides revealed unexpected cross-talk with MAPK pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
